2-Imidazoledistamycin
Description
Imidazole-based compounds are a cornerstone of medicinal chemistry due to their versatile pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities . The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, enables diverse chemical modifications that enhance binding affinity to biological targets such as enzymes, DNA, and receptors . This article focuses on structurally and functionally related imidazole derivatives to elucidate key similarities and differences.
Properties
CAS No. |
142211-78-7 |
|---|---|
Molecular Formula |
C21H27ClN10O4 |
Molecular Weight |
518.963 |
IUPAC Name |
N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1-methylpyrrole-2-carbonyl)amino]-1-methylimidazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H26N10O4.ClH/c1-29-8-12(25-11-32)6-15(29)20(34)28-17-10-31(3)18(27-17)21(35)26-13-7-14(30(2)9-13)19(33)24-5-4-16(22)23;/h6-11H,4-5H2,1-3H3,(H3,22,23)(H,24,33)(H,25,32)(H,26,35)(H,28,34);1H |
InChI Key |
UISKSLUOCNCLMO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl |
Synonyms |
2-imidazoledistamycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives
Key Findings:
Substituent Impact : Alkyl or aryl groups at the N-position (e.g., isopropyl in N-isopropylimidazole) enhance lipophilicity, improving membrane permeability and antimicrobial activity . Conversely, pyridine-linked imidazoles (e.g., Compound 2 in ) show kinase inhibition due to their planar structure and hydrogen-bonding capacity.
Anticancer Potency: 2-Aminobenzimidazole derivatives demonstrate nanomolar to micromolar IC₅₀ values against cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases .
Challenges : The exact mode of action for many imidazoles remains unclear, necessitating further mechanistic studies .
Selectivity and Toxicity Profiles
- Selectivity : Pyridinylimidazoles (e.g., Compound 2) exhibit selectivity for c-Jun N-terminal kinase 3 over p38α MAP kinase, reducing off-target effects .
- Toxicity: 2-Aminobenzimidazoles show lower cytotoxicity in normal cells compared to traditional chemotherapeutics, making them promising candidates for targeted therapy .
Future Perspectives
Nano-formulations could enhance bioavailability and reduce systemic toxicity . Additionally, hybrid compounds merging imidazole with other pharmacophores (e.g., thiadiazoles in ) may unlock novel mechanisms of action.
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